![molecular formula C12H10Br2O5 B3308234 (2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid CAS No. 937599-58-1](/img/structure/B3308234.png)
(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid
Overview
Description
This compound is a type of organic molecule that contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a phenyl group (a ring of 6 carbon atoms). The presence of the bromine atoms and the methoxy group on the phenyl ring suggests that this compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the bromination of a phenyl ring, followed by the introduction of the methoxy group. The carboxylic acid group could be introduced through a variety of methods, such as oxidation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, with the bromine atoms and methoxy group attached. The carboxylic acid group would be attached to one of the carbon atoms on the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atoms and the methoxy group. These groups could potentially participate in a variety of chemical reactions, such as substitution reactions or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atoms might increase its density and boiling point, while the carboxylic acid group could make it more polar and increase its solubility in water .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and toxicity .
Future Directions
properties
IUPAC Name |
(E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKGLMVKYJGIJ-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.